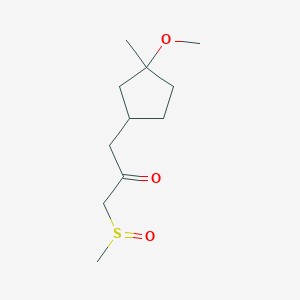
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one is a synthetic organic compound Its structure includes a methanesulfinyl group, a methoxy group, and a methylcyclopentyl group attached to a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one typically involves multiple steps:
Formation of the Methanesulfinyl Group: This can be achieved by the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Methoxy Group: This step may involve the methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Cyclopentyl Group Formation: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Assembly: The final step involves the coupling of the methanesulfinyl, methoxy, and cyclopentyl groups to the propan-2-one backbone under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfones.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Compounds with various functional groups replacing the methoxy group.
Scientific Research Applications
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving sulfur-containing compounds.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use as a precursor in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The methanesulfinyl group could play a role in redox reactions, while the methoxy and cyclopentyl groups may affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-ol: Similar structure but with an alcohol group instead of a ketone.
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-thiol: Contains a thiol group instead of a ketone.
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-amine: Contains an amine group instead of a ketone.
Uniqueness
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the methanesulfinyl group can influence redox behavior, while the methoxy and cyclopentyl groups can affect solubility, stability, and reactivity.
Properties
CAS No. |
65043-71-2 |
|---|---|
Molecular Formula |
C11H20O3S |
Molecular Weight |
232.34 g/mol |
IUPAC Name |
1-(3-methoxy-3-methylcyclopentyl)-3-methylsulfinylpropan-2-one |
InChI |
InChI=1S/C11H20O3S/c1-11(14-2)5-4-9(7-11)6-10(12)8-15(3)13/h9H,4-8H2,1-3H3 |
InChI Key |
ZJAMHEODLRQUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)CC(=O)CS(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


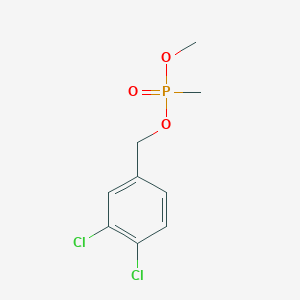
![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)
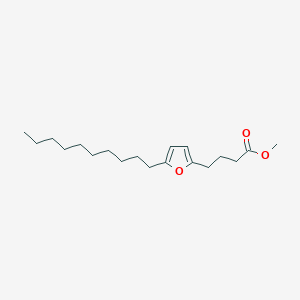
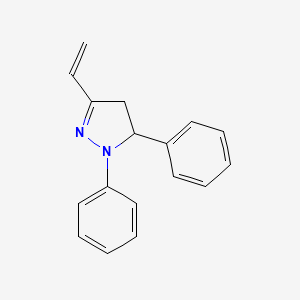
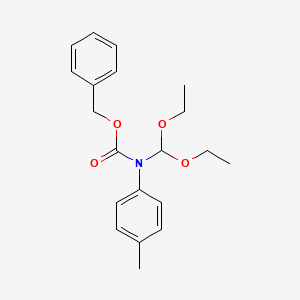
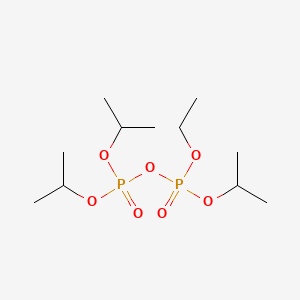


![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)
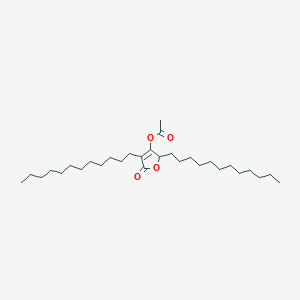

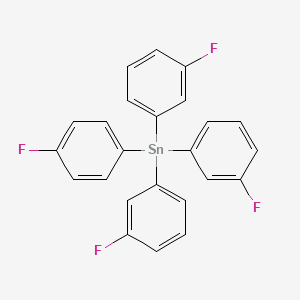
![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
